tert-butyl ((5-Methyl-4H-1,2,4-triazol-3-yl)methyl)carbamate
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Overview
Description
Tert-butyl N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a triazole ring, and a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl ((5-Methyl-4H-1,2,4-triazol-3-yl)methyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable triazole derivative. One common method involves the use of tert-butyl carbamate and 5-methyl-1H-1,2,4-triazole-3-carboxaldehyde as starting materials. The reaction is carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]carbamate can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The carbamate group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce amines .
Scientific Research Applications
Tert-butyl N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in chemical synthesis.
Mechanism of Action
The mechanism of action of tert-butyl ((5-Methyl-4H-1,2,4-triazol-3-yl)methyl)carbamate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The carbamate group may also participate in covalent bonding with target proteins, leading to inhibition or activation of biological pathways .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl N-[(1H-1,2,3-triazol-4-yl)methyl]carbamate
- Tert-butyl N-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]carbamate
- Tert-butyl N-[(5-phenyl-1H-1,2,4-triazol-3-yl)methyl]carbamate
Uniqueness
Tert-butyl N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]carbamate is unique due to the presence of the 5-methyl-1H-1,2,4-triazole moiety, which imparts specific chemical and biological properties.
Properties
IUPAC Name |
tert-butyl N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O2/c1-6-11-7(13-12-6)5-10-8(14)15-9(2,3)4/h5H2,1-4H3,(H,10,14)(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRAUIWWRCKPMDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)CNC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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